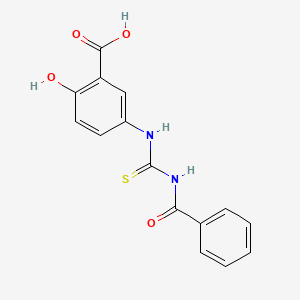

5-(3-Benzoylthioureido)-2-hydroxybenzoic acid

Description

5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is a thiourea derivative featuring a benzoyl group attached to the thiourea moiety and a hydroxyl substituent at the 2-position of the benzoic acid backbone.

Properties

IUPAC Name |

5-(benzoylcarbamothioylamino)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c18-12-7-6-10(8-11(12)14(20)21)16-15(22)17-13(19)9-4-2-1-3-5-9/h1-8,18H,(H,20,21)(H2,16,17,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXWNCFSXXHNAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Benzoylthioureido)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid with benzoyl isothiocyanate. The reaction is carried out in a suitable solvent, such as dry acetone, under controlled conditions to ensure the formation of the desired product . The reaction can be represented as follows:

[ \text{2-Hydroxybenzoic acid} + \text{Benzoyl isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(3-Benzoylthioureido)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Benzyl derivatives.

Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

5-(3-Benzoylthioureido)-2-hydroxybenzoic acid has several scientific research applications:

Chemistry: Used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.

Biology: Investigated for its potential antiviral, cytotoxic, and antifungal activities.

Medicine: Explored for its potential use in drug development due to its biological activities.

Industry: Utilized in the extraction of toxic metals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3-Benzoylthioureido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The compound can form complexes with metal ions through coordination with the nitrogen and sulfur atoms of the thiourea moiety . This interaction can influence various biochemical pathways, including those involved in metal ion transport and enzyme inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiourea Moiety

2-(3-Benzyl-3-methylthioureido)benzoic acid (3g)

- Structure : Features a benzyl and methyl group on the thiourea nitrogen, with a benzoic acid backbone.

- Synthesis : Prepared in 61% yield via reaction of anthranilic acid derivatives with carbon disulfide and methyl iodide .

- Properties :

Methyl 2-(3-benzoylthioureido)benzoate (MBTB)

- Structure : Contains a methyl ester instead of a carboxylic acid and a benzoylthioureido group.

- Synthesis : Efficiently synthesized and characterized via single-crystal X-ray diffraction .

- Properties : The ester group reduces acidity compared to the carboxylic acid in the target compound, which may influence coordination chemistry or bioavailability.

Halogenated Derivatives

5-Bromo-2-(3-(ethoxycarbonyl)thioureido)benzoic acid

- Structure : Bromine substituent at the 5-position and an ethoxycarbonyl group on the thiourea.

- Properties : Molecular weight 347.18; 90% purity. The bromine atom increases molecular weight and may enhance electrophilic reactivity .

- Comparison : Halogenation typically improves stability and bioactivity but may reduce solubility in polar solvents.

(E)-4-(3-(5-(2-Chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

- Structure: Incorporates a thiazolidinone ring and a chlorobenzylidene group.

- Comparison: The thiazolidinone ring introduces rigidity and π-conjugation, differing from the simpler benzoylthiourea scaffold of the target compound.

Key Research Findings

- Synthetic Efficiency : Acylthioureas like MBTB and bromo/chloro derivatives are synthesized with yields exceeding 60–90%, suggesting robust methodologies applicable to the target compound .

- Structural Flexibility : Substituents on the thiourea nitrogen (e.g., benzyl, ethoxycarbonyl) modulate electronic properties and intermolecular interactions, as evidenced by NMR and crystallographic data .

Biological Activity

5-(3-Benzoylthioureido)-2-hydroxybenzoic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a benzoylthiourea moiety attached to a 2-hydroxybenzoic acid framework. This unique combination of functional groups contributes to its diverse biological properties.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 270.28 g/mol |

| Solubility | Soluble in polar solvents |

| Melting Point | Not well-documented |

The biological activities of this compound are primarily attributed to its ability to interact with various biochemical pathways:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, reducing oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines, thereby reducing inflammation in various models.

- Antimicrobial Properties : Studies have shown efficacy against a range of bacterial strains, indicating potential as an antimicrobial agent.

Antioxidant Activity

Research indicates that this compound can effectively scavenge reactive oxygen species (ROS). A study demonstrated that at concentrations of 10-100 μM, the compound reduced ROS levels in cell cultures, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.

Anti-inflammatory Effects

In vitro studies revealed that this compound significantly decreased the expression of inflammatory markers such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. The compound's anti-inflammatory action was dose-dependent, with notable effects observed at concentrations as low as 20 μM.

Antimicrobial Activity

A series of tests against various bacterial strains (e.g., E. coli, S. aureus) showed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 200 μg/mL. These results indicate its potential as a broad-spectrum antimicrobial agent.

Case Studies

-

Study on Antioxidant Activity :

- Objective : To evaluate the antioxidant capacity of the compound.

- Method : DPPH radical scavenging assay.

- Results : The compound exhibited an IC50 value of 45 μM, demonstrating significant antioxidant activity compared to standard antioxidants like ascorbic acid.

-

Study on Anti-inflammatory Effects :

- Objective : To assess the impact on inflammatory cytokine production.

- Method : ELISA assays on LPS-treated macrophages.

- Results : A reduction in TNF-α levels by approximately 60% at a concentration of 50 μM after 24 hours.

-

Study on Antimicrobial Efficacy :

- Objective : To determine the antimicrobial effectiveness against pathogenic bacteria.

- Method : Agar diffusion method.

- Results : Zones of inhibition were observed, with larger zones noted for S. aureus compared to E. coli, suggesting selective antimicrobial activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.